molecular formula C10H13NO3 B3257115 2-Butoxy-nicotinic acid CAS No. 28355-23-9

2-Butoxy-nicotinic acid

Cat. No. B3257115
Key on ui cas rn: 28355-23-9
M. Wt: 195.21 g/mol
InChI Key: FKIQXAJOJKMRJI-UHFFFAOYSA-N
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Patent
US06593332B2

Procedure details

Sodium (3.0 g, 130 mmol) was added to n-butanol (100 mL), and the mixture warmed to 80° C. until a solution was obtained, and then 2-chloro-nicotinic acid (10.0 g, 63.4 mmol) added, and the reaction heated under reflux for 4 hours. The cooled mixture (which solidified on cooling) was crushed and then partitioned between ethyl acetate and aqueous hydrochloric acid (sufficient to achieve pH 4), and the layers separated. The organic phase was washed with brine, and evaporated under reduced pressure. The residue was redissolved in ethyl acetate, dried (MgSO4) and re-evaporated to give the title compound as a solid (11.9 g, 96%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[N:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]>C(O)CCC>[CH2:5]([O:6][C:3]1[C:4]([C:5]([OH:7])=[O:6])=[CH:8][CH:9]=[CH:10][N:11]=1)[CH2:4][CH2:8][CH3:9] |^1:0|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The cooled mixture (which solidified on cooling)
CUSTOM
Type
CUSTOM
Details
was crushed
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and aqueous hydrochloric acid (sufficient to achieve pH 4)
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
re-evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=NC=CC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 192.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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